N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide
Brand Name: Vulcanchem
CAS No.: 131929-03-8
VCID: VC16270433
InChI: InChI=1S/C15H18N2O/c1-17(2)11-16-14-8-13(9-15(18)10-14)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3
SMILES:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide

CAS No.: 131929-03-8

Cat. No.: VC16270433

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide - 131929-03-8

Specification

CAS No. 131929-03-8
Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name N,N-dimethyl-N'-(3-oxo-5-phenylcyclohexen-1-yl)methanimidamide
Standard InChI InChI=1S/C15H18N2O/c1-17(2)11-16-14-8-13(9-15(18)10-14)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3
Standard InChI Key KNFYVGHYMIJRDP-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC1=CC(=O)CC(C1)C2=CC=CC=C2

Introduction

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide is a complex organic compound featuring a cyclohexene ring, a phenyl group, and an amidine structure. It is classified under organic compounds, specifically within the category of amidines, and is known for its potential applications in medicinal chemistry due to the presence of both ketone and amidine functionalities .

Key Features:

  • Cyclohexene Ring: Substituted with a phenyl group and an oxo group.

  • Amidine Structure: Features two dimethylamino groups attached to the imidamide structure.

  • Functional Groups: Includes ketone and amidine functionalities.

Synthesis Methods

The synthesis of N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide typically involves the condensation of appropriate precursors under controlled conditions such as specific temperatures and pH levels. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used for monitoring reaction progress and product purification.

Chemical Reactions and Stability

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide can undergo various chemical reactions typical for amidines. These reactions should be conducted under inert atmospheres to prevent unwanted side reactions, especially when sensitive functional groups are present.

Spectral Analysis

The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Infrared (IR) spectra provide insight into the functional groups present.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamideC15H18N2O or C16H20N2OCyclohexene ring with phenyl and oxo groups, amidine structure
N,N-DimethylacetamideC4H9NOSimple acetamide structure; used as a solvent
N,N-DimethylformamideC3H7NOCommon solvent in organic synthesis; amide functional group
PhenylureaC7H8N2OContains a phenyl group; used in herbicides

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide is unique due to its specific cyclohexene structure combined with the oxo and imidamide functionalities, which enhance its biological activity compared to simpler amides or ureas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator